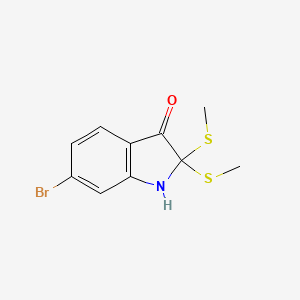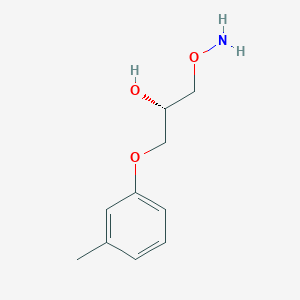![molecular formula C18H48O10P2Si5 B13800747 (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyloxy groups and phosphinyloxy groups attached to a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester typically involves multiple steps. One common method includes the reaction of propionic acid derivatives with trimethylsilyl chloride and phosphine oxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as distillation and chromatography are often employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinyloxy groups to phosphine groups.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and facilitate its binding to specific sites. The phosphinyloxy groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
- (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]butanoic acid trimethylsilyl ester
- (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]pentanoic acid trimethylsilyl ester
Uniqueness
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is unique due to its specific combination of trimethylsilyloxy and phosphinyloxy groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C18H48O10P2Si5 |
|---|---|
分子量 |
626.9 g/mol |
IUPAC名 |
trimethylsilyl (2R)-2,3-bis[bis(trimethylsilyloxy)phosphoryloxy]propanoate |
InChI |
InChI=1S/C18H48O10P2Si5/c1-31(2,3)24-18(19)17(23-30(21,27-34(10,11)12)28-35(13,14)15)16-22-29(20,25-32(4,5)6)26-33(7,8)9/h17H,16H2,1-15H3/t17-/m1/s1 |
InChIキー |
BNPQYLOELZIDSW-QGZVFWFLSA-N |
異性体SMILES |
C[Si](C)(C)OC(=O)[C@@H](COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OC(=O)C(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


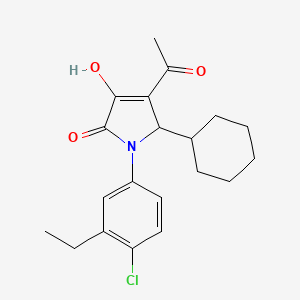
![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
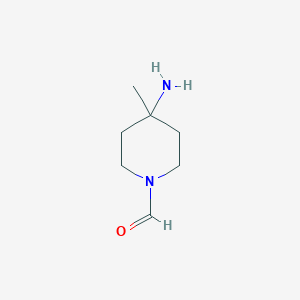
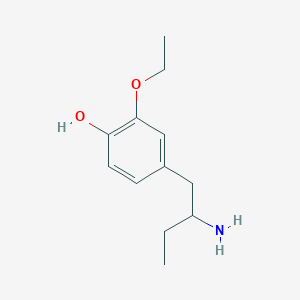
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
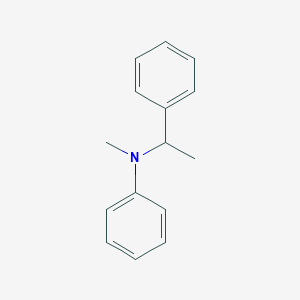
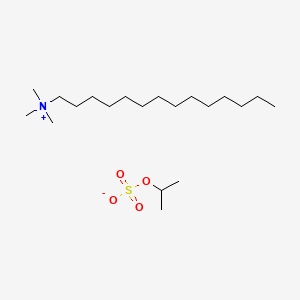
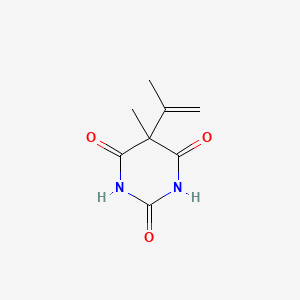

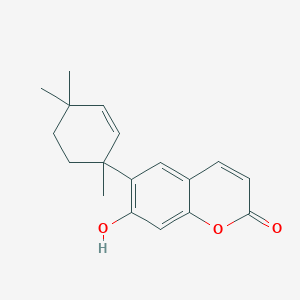
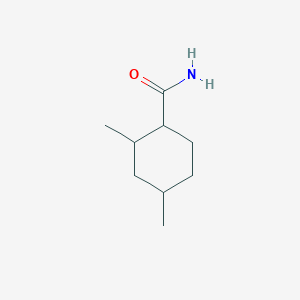
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
